molecular formula C10H12ClNOS B14057760 1-(5-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one

1-(5-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one

Cat. No.: B14057760
M. Wt: 229.73 g/mol
InChI Key: NTJPNTRPTLLDDJ-UHFFFAOYSA-N
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Description

1-(5-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes an amino group, a methylthio group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps. One common method starts with the reaction of 5-amino-2-(methylthio)aniline with a chlorinating agent such as thionyl chloride to introduce the chloropropanone group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination step while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the chloropropanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

1-(5-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. For example, the amino group can form hydrogen bonds with biological macromolecules, while the chloropropanone moiety can undergo nucleophilic attack by cellular nucleophiles, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and other proteins, thereby exerting biological effects.

Comparison with Similar Compounds

1-(5-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H12ClNOS

Molecular Weight

229.73 g/mol

IUPAC Name

1-(5-amino-2-methylsulfanylphenyl)-3-chloropropan-1-one

InChI

InChI=1S/C10H12ClNOS/c1-14-10-3-2-7(12)6-8(10)9(13)4-5-11/h2-3,6H,4-5,12H2,1H3

InChI Key

NTJPNTRPTLLDDJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)N)C(=O)CCCl

Origin of Product

United States

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